molecular formula C13H13NO2 B164753 DL-3-Amino-3-(2-naphthyl)propionic acid CAS No. 129042-57-5

DL-3-Amino-3-(2-naphthyl)propionic acid

Cat. No. B164753
M. Wt: 215.25 g/mol
InChI Key: JASNXOXPNZWQRV-UHFFFAOYSA-N
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Description

DL-3-Amino-3-(2-naphthyl)propionic acid is a chemical compound with the CAS Number: 129042-57-5 and Linear Formula: C13H13NO2 . It is a white crystalline solid with a molecular weight of 215.25 .


Molecular Structure Analysis

The InChI Code for DL-3-Amino-3-(2-naphthyl)propionic acid is 1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16) . This indicates that the compound contains a total of 30 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, and 11 aromatic bonds .


Physical And Chemical Properties Analysis

DL-3-Amino-3-(2-naphthyl)propionic acid is a white crystalline solid . It is hydrophobic and almost insoluble in water, but soluble in organic solvents such as ethanol and ether . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis and Physicochemical Applications

Synthesis of Analogues and Derivatives :DL-3-Amino-3-(2-naphthyl)propionic acid and its derivatives have been synthesized for various applications. For instance, the synthesis of 2-Amino-2-(5-bromo-6-methoxy-2-naphthyl) Propionic Acid, an intermediate of naproxen, was achieved with a high yield of 96% using specific bromination and acylation reactions. This process underlines the chemical versatility and utility of similar naphthyl-based amino acids in pharmaceutical manufacturing (Ai, 2002).

Physicochemical Properties :DL-3-Amino-3-(2-naphthyl)propionic acid's analogues have been involved in studies to understand their impact on physicochemical systems. For example, DL-homocysteic acid's effect on W/O microemulsions of potassium naphthenate and naphthenic acid in mixed solvent systems demonstrated significant changes in microemulsion properties, such as droplet growth, homogenization of particle size distribution, and reduction of transition points to lower water content. These findings indicate the potential of DL-3-Amino-3-(2-naphthyl)propionic acid and its analogues in modifying and stabilizing microemulsion systems (Zhang et al., 2005).

Biochemical and Biomedical Applications

Protein Modification and Bioconjugation :The 2-naphthol analogue of tyrosine, 2-amino-3-(6-hydroxy-2-naphthyl)propanoic acid, has been genetically introduced into proteins in Escherichia coli. This modification allows for chemoselective azo coupling reactions, providing a tool for site-specific protein labeling and modification under mild conditions. This technique opens up avenues for the detailed study of protein interactions and functions, utilizing the unique properties of the naphthyl group (Chen & Tsao, 2013).

Fluorescence Derivatization :3-(Naphthalen-1-ylamino)propanoic acid has been used as a fluorescent derivatizing agent for amino acids, indicating its potential in biochemical assays. The strong fluorescence of the resulting amino acid derivatives, with emission wavelengths suitable for biological assays, highlights its application in sensitive and specific detection methods in biochemical research and diagnostics (Frade et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-amino-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASNXOXPNZWQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441748
Record name 3-Amino-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-3-Amino-3-(2-naphthyl)propionic acid

CAS RN

129042-57-5
Record name 3-Amino-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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